Ethyl 5-(tert-Butyl)benzimidazole-2-carboxylate
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Overview
Description
Ethyl 5-(tert-Butyl)benzimidazole-2-carboxylate is a benzimidazole derivative, a class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of biological activities and applications in medicinal chemistry. The compound’s structure consists of a benzimidazole ring substituted with an ethyl ester group at the 2-position and a tert-butyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(tert-Butyl)benzimidazole-2-carboxylate typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with ethyl 2-chloro-5-(tert-butyl)benzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(tert-Butyl)benzimidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced forms of the ester group, such as alcohols.
Substitution: Alkylated or acylated benzimidazole derivatives.
Scientific Research Applications
Ethyl 5-(tert-Butyl)benzimidazole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzimidazole derivatives.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 5-(tert-Butyl)benzimidazole-2-carboxylate is largely dependent on its interaction with biological targets. Benzimidazole derivatives are known to interact with enzymes and receptors, inhibiting their activity. The compound may exert its effects by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Ethyl 5-(tert-Butyl)benzimidazole-2-carboxylate can be compared with other benzimidazole derivatives such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 5-(tert-Butyl)benzimidazole-2-carbamate: Contains a carbamate group instead of a carboxylate.
Ethyl 5-(tert-Butyl)benzimidazole-2-sulfonate: Contains a sulfonate group instead of a carboxylate.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H18N2O2 |
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Molecular Weight |
246.30 g/mol |
IUPAC Name |
ethyl 6-tert-butyl-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C14H18N2O2/c1-5-18-13(17)12-15-10-7-6-9(14(2,3)4)8-11(10)16-12/h6-8H,5H2,1-4H3,(H,15,16) |
InChI Key |
SFNYUOFNODQVDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(N1)C=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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